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molecular formula C13H12Cl2N2 B8441677 6,7-dichloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

6,7-dichloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No. B8441677
M. Wt: 267.15 g/mol
InChI Key: MEQWBDKXLISICJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05789402

Procedure details

The title compound was prepared in a fashion similar to that described in Preparation 30 from 6,7-dichloroindole (1.4 g, 7.5 mmol) and 4-piperidone hydrochloride hydrate (2.3 g, 15 mmol). The product was isolated as a white solid. Yield 1.8 g (89%). mp 252°-254° C. FDMS m/e=268 (M+ of free base).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([Cl:11])=[C:9]2[C:5]([CH:6]=[CH:7][NH:8]2)=[CH:4][CH:3]=1.O.Cl.[NH:14]1[CH2:19][CH2:18][C:17](=O)[CH2:16][CH2:15]1>>[Cl:1][C:2]1[C:10]([Cl:11])=[C:9]2[C:5]([C:6]([C:17]3[CH2:18][CH2:19][NH:14][CH2:15][CH:16]=3)=[CH:7][NH:8]2)=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
ClC1=CC=C2C=CNC2=C1Cl
Name
Quantity
2.3 g
Type
reactant
Smiles
O.Cl.N1CCC(CC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was isolated as a white solid

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C(=CNC2=C1Cl)C=1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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